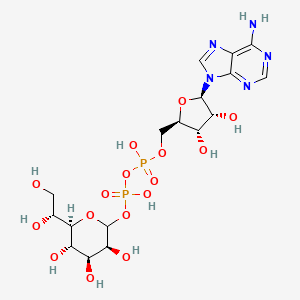

ADP-D-glycero-D-manno-heptose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ADP-D-glycero-D-manno-heptose is an ADP-glycero-D-manno-heptose. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an this compound(2-).

Applications De Recherche Scientifique

Role as a Microbial-Associated Molecular Pattern

ADP-D-glycero-D-manno-heptose serves as a novel MAMP that can trigger immune responses. It has been identified as a significant component of the LPS structure, which is essential for the integrity of the bacterial outer membrane. This compound activates the TIFA-dependent inflammatory pathway, making it an important player in innate immunity. Studies have shown that derivatives of this compound can stimulate pro-inflammatory cytokine production, such as IL-8, in human cells, indicating its potential as an immunomodulator .

Vaccine Development

The immunogenic properties of this compound have led to its exploration in vaccine formulations. It can act as an adjuvant, enhancing the efficacy of vaccines by promoting stronger immune responses. For instance, research indicates that this compound can be synthesized in sufficient quantities to be used in vaccine development against various pathogens, including Neisseria gonorrhoeae, which has been linked to HIV activation in infected cells . The ability to generate synthetic analogs of this compound allows for tailored vaccine strategies that could improve protective immunity against specific infections.

Therapeutic Applications

This compound's role in immune modulation opens avenues for therapeutic applications, particularly in treating infections and inflammatory diseases. Its capacity to induce inflammation suggests potential use in therapies aimed at enhancing immune responses during infections or cancer treatments. Additionally, the synthesis of heptose analogs with modified structures may lead to new drugs that can mimic or inhibit the actions of this compound .

Biochemical Pathways and Enzyme Interactions

The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by enzymes such as GmhB and HldC. These enzymes facilitate the conversion of precursors into this compound through phosphorylation and dephosphorylation reactions . Understanding these pathways is crucial for developing inhibitors that could disrupt LPS biosynthesis in pathogenic bacteria, representing a potential strategy for antibiotic development .

Data Table: Summary of Applications

Case Studies

- Neisseria gonorrhoeae and HIV Activation :

- Synthetic Analog Development :

- Inhibition of LPS Biosynthesis :

Propriétés

Formule moléculaire |

C17H27N5O16P2 |

|---|---|

Poids moléculaire |

619.4 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6-,8-,9+,10+,11-,12+,13-,16-,17?/m1/s1 |

Clé InChI |

KMSFWBYFWSKGGR-RQWOTHMISA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@@H](CO)O)O)O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.